molecular formula C9H10ClNO3 B8633434 2-(6-chloropyridin-2-yl)oxy-2-methylpropanoic acid

2-(6-chloropyridin-2-yl)oxy-2-methylpropanoic acid

Cat. No.: B8633434
M. Wt: 215.63 g/mol
InChI Key: YJFNJULAERNUBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-chloropyridin-2-yl)oxy-2-methylpropanoic acid is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro-substituted pyridine ring attached to a propionic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloropyridin-2-yl)oxy-2-methylpropanoic acid typically involves the reaction of 6-chloro-2-pyridinol with 2-bromo-2-methylpropionic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-chloropyridin-2-yl)oxy-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(6-chloropyridin-2-yl)oxy-2-methylpropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-chloropyridin-2-yl)oxy-2-methylpropanoic acid involves its interaction with specific molecular targets. The chloro-substituted pyridine ring can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-chloropyridin-2-yl)oxy-2-methylpropanoic acid is unique due to its specific combination of a chloro-substituted pyridine ring and a propionic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C9H10ClNO3

Molecular Weight

215.63 g/mol

IUPAC Name

2-(6-chloropyridin-2-yl)oxy-2-methylpropanoic acid

InChI

InChI=1S/C9H10ClNO3/c1-9(2,8(12)13)14-7-5-3-4-6(10)11-7/h3-5H,1-2H3,(H,12,13)

InChI Key

YJFNJULAERNUBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)OC1=NC(=CC=C1)Cl

Origin of Product

United States

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